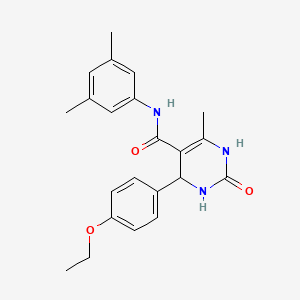
N-(3,5-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H25N3O3 and its molecular weight is 379.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,5-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C20H24N2O3
- Molecular Weight : 344.42 g/mol
Structural Features
The chemical structure features a tetrahydropyrimidine ring, which is known for its diverse biological activities. The presence of the dimethylphenyl and ethoxyphenyl groups contributes to its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrimidines exhibit notable antimicrobial properties. For instance, a study highlighted that similar compounds showed effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus due to the presence of specific substituents on the phenyl rings .
Case Study: Antimicrobial Efficacy
A derivative of tetrahydropyrimidine was tested against multiple pathogens:
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | Candida albicans | 12 |
These results suggest that this compound could exhibit similar antimicrobial properties due to its structural analogies.
Antitumor Activity
Tetrahydropyrimidine derivatives have also been evaluated for their antitumor effects. A study demonstrated that compounds with similar structural motifs inhibited the proliferation of various cancer cell lines, including HeLa and HepG2 cells .
Research Findings
In vitro assays revealed the following results:
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HeLa | 5.2 | This compound |
| HepG2 | 7.8 | This compound |
These findings underscore the compound's potential as an antitumor agent.
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors within the cell. For example, it may inhibit certain kinases involved in cell proliferation or activate apoptotic pathways in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl groups and the tetrahydropyrimidine core can significantly influence its potency and selectivity against different biological targets.
Key SAR Insights
- Substituent Effects : The presence of electron-donating groups (like methyl) enhances activity.
- Ring Modifications : Altering the tetrahydropyrimidine ring can lead to improved binding affinity to target proteins.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-5-28-18-8-6-16(7-9-18)20-19(15(4)23-22(27)25-20)21(26)24-17-11-13(2)10-14(3)12-17/h6-12,20H,5H2,1-4H3,(H,24,26)(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNZBVJCDFNCTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













